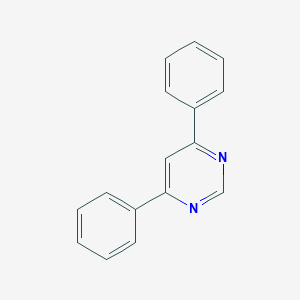

4,6-Diphenylpyrimidine

Description

Properties

IUPAC Name |

4,6-diphenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRMZQGIDWILAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355817 | |

| Record name | 4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195966 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3977-48-8 | |

| Record name | 4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4,6-Diphenylpyrimidine from Chalcones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4,6-diphenylpyrimidine and its derivatives starting from chalcones. The document outlines the core chemical reactions, provides detailed experimental protocols, and presents quantitative data to support the described methodologies. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who are interested in the synthesis and application of pyrimidine-based compounds.

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. Among the diverse class of pyrimidine derivatives, 4,6-diphenylpyrimidines have garnered significant attention due to their potential as therapeutic agents, exhibiting a range of biological activities. Chalcones, or 1,3-diaryl-2-propen-1-ones, serve as versatile and readily accessible precursors for the synthesis of these important heterocyclic compounds. The synthetic strategy primarily relies on the cyclocondensation of a chalcone with a suitable nitrogen-containing reagent.

This guide focuses on the prevalent and well-documented synthetic routes for obtaining 4,6-diphenylpyrimidine derivatives from the foundational chalcone, 1,3-diphenylprop-2-en-1-one.

Core Synthetic Pathways

The synthesis of 4,6-diphenylpyrimidines from chalcones is a two-step process. The first step involves the synthesis of the chalcone precursor itself, typically through a Claisen-Schmidt condensation. The second, and core, step is the cyclization of the chalcone with a nitrogen-containing compound to form the pyrimidine ring.

Step 1: Synthesis of the Chalcone Precursor (1,3-Diphenylprop-2-en-1-one)

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone.[1] For the synthesis of the parent 1,3-diphenylprop-2-en-1-one, benzaldehyde is reacted with acetophenone.

Reaction Pathway for Chalcone Synthesis

Caption: General scheme for the Claisen-Schmidt condensation to form chalcone.

Step 2: Cyclization to form the Pyrimidine Ring

The formation of the pyrimidine ring is achieved by the reaction of the α,β-unsaturated ketone system of the chalcone with a binucleophilic nitrogen source. Commonly used reagents include guanidine, urea, and thiourea, which lead to the formation of 2-amino-4,6-diphenylpyrimidine, 4,6-diphenylpyrimidin-2(1H)-one, and 4,6-diphenylpyrimidine-2(1H)-thione, respectively.

General Pyrimidine Synthesis Pathway

Caption: Cyclocondensation of chalcone to form a pyrimidine derivative.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the chalcone precursor and its subsequent conversion to 2-amino-4,6-diphenylpyrimidine.

Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone)

This protocol is adapted from the general Claisen-Schmidt condensation procedure.[1][2]

Materials and Reagents:

-

Acetophenone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of acetophenone (e.g., 0.01 mol) and benzaldehyde (e.g., 0.01 mol) in 15-20 mL of ethanol with stirring.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of NaOH or KOH (e.g., 10 mL of a 40% solution) dropwise to the stirred mixture.

-

Continue stirring the reaction mixture in the ice bath for 2-3 hours. The formation of a precipitate should be observed.

-

After the stirring period, allow the mixture to stand in a cool place (e.g., refrigerator) overnight.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure 1,3-diphenylprop-2-en-1-one.

Synthesis of 2-Amino-4,6-diphenylpyrimidine

This protocol is based on the reaction of a chalcone with guanidine hydrochloride.[3][4]

Materials and Reagents:

-

1,3-Diphenylprop-2-en-1-one (Chalcone)

-

Guanidine hydrochloride

-

Dimethylformamide (DMF)

-

Methanol

-

Petroleum ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, combine an equimolar quantity of 1,3-diphenylprop-2-en-1-one (0.01 mol) and guanidine hydrochloride (0.01 mol).

-

Add a suitable solvent such as dimethylformamide (DMF).

-

Reflux the reaction mixture at 50–60 °C for 6–7 hours.[3][4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into crushed ice and allow it to stand overnight for complete precipitation of the product.

-

Filter the solid product and wash it with water.

-

Recrystallize the crude product from methanol.

-

Wash the recrystallized product with petroleum ether and dry to obtain pure 2-amino-4,6-diphenylpyrimidine.

Data Presentation

The following tables summarize quantitative data for the synthesis of various substituted 4,6-diphenylpyrimidin-2-amine derivatives from their corresponding chalcones, as reported by Kumar et al. (2013).[3][4]

Table 1: Synthesis of Substituted Chalcones

| Chalcone Derivative | R1 | R2 | Yield (%) | Melting Point (°C) |

| 1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | 4-NO2 | H | 67 | 122–124 |

| 3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one | H | 4-OCH3 | 72.8 | 132–134 |

| 3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | 4-NO2 | 4-OCH3 | 78 | 150–152 |

| 3-(4-Methoxyphenyl)-1-p-tolylprop-2-en-1-one | 4-CH3 | 4-OCH3 | 63.2 | 174–176 |

Table 2: Synthesis of 4,6-Substituted di-(phenyl)pyrimidin-2-amines

| Pyrimidine Derivative | R1 | R2 | Yield (%) | Melting Point (°C) |

| 4-(4-Nitrophenyl)-6-phenylpyrimidine-2-amine | 4-NO2 | H | 52.6 | 180–182 |

| 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-amine | H | 4-OCH3 | 62.6 | 212–214 |

| 4-(4-Methoxyphenyl)-6-(4-nitrophenyl) pyrimidin-2-amine | 4-NO2 | 4-OCH3 | 59.9 | 190–192 |

| 4-(4-Methoxyphenyl)-6-p-tolylpyrimidin-2-amine | 4-CH3 | 4-OCH3 | 55.5 | 222-224 |

Data sourced from Kumar, N. et al. (2013).[3][4]

Alternative Synthetic Approaches

While the reaction with guanidine is a common method to obtain 2-aminopyrimidines, other nitrogen sources can be employed to yield different derivatives.

Synthesis using Thiourea

The reaction of chalcones with thiourea in the presence of a base, such as ethanolic potassium hydroxide, leads to the formation of 4,6-diarylpyrimidine-2(1H)-thiones.[5] This provides a route to pyrimidines with a thione group at the 2-position, which can be a useful handle for further functionalization.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green and efficient alternative to conventional heating for the synthesis of pyrimidine derivatives from chalcones.[2] This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles. A typical microwave-assisted synthesis involves irradiating a mixture of the chalcone, the nitrogen source (e.g., urea), and a basic catalyst in a suitable solvent.[2]

Experimental Workflow for Pyrimidine Synthesis

Caption: A typical experimental workflow for the synthesis of 4,6-diphenylpyrimidines.

Conclusion

The synthesis of 4,6-diphenylpyrimidines from chalcones is a robust and versatile method for accessing this important class of heterocyclic compounds. The Claisen-Schmidt condensation provides a reliable route to the necessary chalcone precursors, which can then be cyclized with various nitrogen-containing reagents to afford a range of pyrimidine derivatives. The methodologies outlined in this guide, supported by detailed experimental protocols and quantitative data, offer a solid foundation for researchers and drug development professionals to synthesize and explore the potential of 4,6-diphenylpyrimidine-based molecules in their respective fields. The exploration of greener synthetic methods, such as microwave-assisted synthesis, further enhances the appeal and utility of this synthetic strategy.

References

Spectroscopic Blueprint of 4,6-diphenylpyrimidine: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive spectroscopic characterization of 4,6-diphenylpyrimidine, a core scaffold of significant interest to researchers, scientists, and drug development professionals. This document outlines the key spectral data, detailed experimental methodologies, and relevant biological pathways associated with this compound, offering a foundational resource for its application in medicinal chemistry.

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for 4,6-diphenylpyrimidine and its derivatives, facilitating easy reference and comparison. The data for the parent 4,6-diphenylpyrimidine is estimated based on the analysis of closely related derivatives, providing a reliable reference for its characterization.

Table 1: 1H NMR Spectroscopic Data of a 4,6-diphenylpyrimidine Derivative *

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.30 | s | 1H | H-2 (pyrimidine ring) |

| 8.38 - 8.34 | m | 4H | Aromatic H (ortho-protons of phenyl rings) |

| 7.92 | s | 1H | H-5 (pyrimidine ring) |

| 7.64 - 7.54 | m | 6H | Aromatic H (meta- and para-protons of phenyl rings) |

*Data is for N-(2-(4,6-diphenylpyrimidin-2-yl)propan-2-yl)-methanesulfon-amide and serves as an estimation for 4,6-diphenylpyrimidine.

Table 2: 13C NMR Spectroscopic Data of a 4,6-diphenylpyrimidine Derivative *

| Chemical Shift (δ) ppm | Assignment |

| 164.2 | C-4, C-6 (pyrimidine ring) |

| 158.5 | C-2 (pyrimidine ring) |

| 137.1 | C-ipso (phenyl rings) |

| 131.6 | C-para (phenyl rings) |

| 129.4 | C-meta (phenyl rings) |

| 127.9 | C-ortho (phenyl rings) |

| 110.5 | C-5 (pyrimidine ring) |

*Data is for N-(2-(4,6-diphenylpyrimidin-2-yl)propan-2-yl)-methanesulfon-amide and serves as an estimation for 4,6-diphenylpyrimidine.

Table 3: Mass Spectrometry Data for 4,6-diphenylpyrimidine

| m/z | Interpretation |

| 232.10 | [M]+ (Molecular Ion) |

Table 4: Infrared (IR) Spectroscopy Data for 4,6-diphenylpyrimidine Derivatives

| Wavenumber (cm-1) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~1595 | C=N stretch (pyrimidine ring) |

| ~1570, 1480 | C=C stretch (aromatic rings) |

| ~760, 690 | C-H out-of-plane bend (monosubstituted benzene) |

Table 5: UV-Vis Spectroscopy Data for 4,6-diphenylpyrimidine Derivatives in Ethanol

| λmax (nm) | Interpretation |

| ~250 | π → π* transition (pyrimidine ring) |

| ~280 | π → π* transition (phenyl rings) |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of 4,6-diphenylpyrimidine are provided below. These protocols are designed to ensure reproducibility and accuracy in experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified 4,6-diphenylpyrimidine in approximately 0.7 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

-

1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of -2 to 12 ppm, a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0 to 200 ppm) is necessary. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize electron ionization (EI) for a hard ionization technique that provides detailed fragmentation patterns, or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Analysis: Operate the mass analyzer (e.g., quadrupole or time-of-flight) to scan a mass-to-charge ratio (m/z) range of 50-500.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm-1. A background spectrum of the empty sample holder or clean ATR crystal should be collected and subtracted from the sample spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 4,6-diphenylpyrimidine in a UV-transparent solvent such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

Data Acquisition: Record the absorption spectrum from 200 to 400 nm using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette.

Biological Signaling Pathways

4,6-Diphenylpyrimidine derivatives have shown significant potential as inhibitors of enzymes implicated in neurodegenerative diseases and cancer. The following diagrams illustrate the experimental workflow for assessing their inhibitory activity and their putative mechanisms of action.

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of 4,6-diphenylpyrimidine derivatives.

Caption: Dual inhibition of MAO and AChE by 4,6-diphenylpyrimidine derivatives in the context of Alzheimer's disease.[1][2][3][4]

Caption: Inhibition of HDAC6 by 4,6-diphenylpyrimidine derivatives, impacting cancer cell proliferation.[5][6]

References

- 1. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. | Semantic Scholar [semanticscholar.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. The diphenylpyrimidine derivative as a novel HDAC6 inhibitor alleviates atopic dermatitis through anti-inflammatory effects facilitated via TLR4/MAPK, STAT3 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Crystal Structure Analysis of 4,6-Diphenylpyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 4,6-diphenylpyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document details experimental protocols for their synthesis and crystallization, presents crystallographic data in a structured format, and visualizes relevant biological signaling pathways.

Introduction

4,6-Diphenylpyrimidine derivatives are a versatile scaffold in drug discovery, exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. The three-dimensional arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents. This guide offers a detailed exploration of the methodologies and data central to the crystal structure analysis of this important class of heterocyclic compounds.

Experimental Protocols

The successful crystal structure analysis of 4,6-diphenylpyrimidine derivatives hinges on the synthesis of high-purity compounds and the subsequent growth of single crystals suitable for X-ray diffraction.

General Synthesis of 4,6-Diphenylpyrimidine-2-amine Derivatives

A common and effective method for the synthesis of 2-amino-4,6-diphenylpyrimidine derivatives involves the cyclocondensation of a substituted chalcone with guanidine hydrochloride.[1][2][3]

Reaction Scheme:

Detailed Protocol:

-

Chalcone Synthesis: To a stirred solution of a substituted acetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in absolute ethanol, an aqueous solution of sodium hydroxide (40%) is added dropwise at 0-5 °C. The reaction mixture is stirred at this temperature for 3-4 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the pure chalcone.[2]

-

Cyclocondensation: A mixture of the synthesized chalcone (1 equivalent), guanidine hydrochloride (1.5 equivalents), and potassium carbonate (3 equivalents) in dimethylformamide (DMF) is refluxed for 6-7 hours.[1]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the final 2-amino-4,6-diphenylpyrimidine derivative.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is a critical step. Slow evaporation of a saturated solution is a widely used technique.

Detailed Protocol:

-

Solvent Selection: The purified 4,6-diphenylpyrimidine derivative is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane) with gentle heating to achieve saturation.

-

Slow Evaporation: The saturated solution is filtered to remove any particulate matter and the filtrate is left undisturbed in a loosely covered container at room temperature.

-

Crystal Harvesting: The container is monitored over several days to weeks for the formation of single crystals. Once crystals of adequate size (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection and Structure Refinement

The following provides a general workflow for the collection and analysis of X-ray diffraction data.

Workflow Diagram:

Caption: Experimental workflow from synthesis to crystal structure refinement.

Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Diffraction data is collected at a controlled temperature (e.g., 113 K or 293 K) using a series of ω and φ scans.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of pyrimidine derivatives, providing a basis for comparative structural analysis. While data for a comprehensive series of 4,6-diphenylpyrimidine derivatives is not available in a single source, the presented data for related structures offer valuable insights.

Table 1: Crystal Data and Structure Refinement Details for Selected Pyrimidine Derivatives

| Parameter | 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide | N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide |

| Formula | C₁₃H₁₅N₅OS | C₁₄H₁₄ClN₃OS |

| Formula Weight | 289.36 | 307.79 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 22.782(5) | 26.494(5) |

| b (Å) | 7.144(5) | 4.6736(9) |

| c (Å) | 8.857(5) | 11.931(2) |

| α (˚) | 90 | 90 |

| β (˚) | 100.189(5) | 90 |

| γ (˚) | 90 | 90 |

| Volume (ų) | 1418.8(13) | 1477.3(5) |

| Z | 4 | 4 |

| Temperature (K) | 293 | 113 |

| Radiation | Mo Kα | Mo Kα |

| Final R indices [I>2σ(I)] | R₁ = 0.039 | R₁ = 0.046 |

| wR(F²) | 0.128 | 0.121 |

Table 2: Selected Bond Lengths and Torsion Angles

| Compound | Bond | Length (Å) | Torsion Angle | Angle (˚) |

| 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide | C(sp²)–S | 1.7650(14) | - | - |

| C(sp³)–S | 1.8053(16) | - | - | |

| N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide | C(sp²)–S | 1.7646(17) | C6—N1—C7—C8 | 177.61(15) |

| C(sp³)–S | 1.7947(17) | - | - |

Note: The dihedral angle between the pyrimidine and chlorobenzene rings in N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide is 80.0(2)°. In 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide, the dihedral angle between the pyrimidine and o-tolyl rings is 54.73(9)°.

Signaling Pathways

The biological activities of 4,6-diphenylpyrimidine derivatives are often attributed to their interaction with key cellular signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for the development of targeted therapies.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

Caption: The PI3K/Akt signaling cascade.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival.

Caption: The MAPK/ERK signaling pathway.

STAT3 and NF-κB Signaling Pathways

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways are critical in regulating inflammation and immunity. Their aberrant activation is linked to various cancers and inflammatory diseases.

Caption: Overview of the STAT3 and NF-κB signaling pathways.

Conclusion

This technical guide provides a foundational understanding of the crystal structure analysis of 4,6-diphenylpyrimidine derivatives. The detailed experimental protocols for synthesis, crystallization, and X-ray diffraction, coupled with the tabulated crystallographic data and visualization of key signaling pathways, offer a valuable resource for researchers in medicinal chemistry and drug development. The insights gained from such analyses are instrumental in guiding the design of novel and more effective therapeutic agents based on the 4,6-diphenylpyrimidine scaffold. Further research to expand the crystallographic database for a wider range of these derivatives will undoubtedly accelerate the discovery of new drug candidates.

References

- 1. N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide and 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Basic biological activities of substituted pyrimidines

An In-depth Technical Guide on the Basic Biological Activities of Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring.[1][2] This core structure is of immense biological significance as it forms the basis of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of nucleic acids (DNA and RNA).[1][3][4][5] Its inherent presence in vital biological molecules has made the pyrimidine ring a "privileged scaffold" in medicinal chemistry.[6][7] The structural versatility of the pyrimidine nucleus allows for extensive modification and substitution, leading to the development of a vast array of therapeutic agents with a wide spectrum of pharmacological activities.[3][8] These derivatives have been successfully developed into drugs for treating a range of conditions, including cancer, as well as viral, bacterial, and fungal infections.[3][9] This technical guide provides a comprehensive overview of the principal biological activities of substituted pyrimidines, focusing on their anticancer, kinase inhibitory, antimicrobial, and antiviral properties. It includes summaries of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to serve as a resource for drug discovery and development professionals.

Anticancer Activity

Substituted pyrimidines are one of the most extensively studied classes of compounds in oncology.[4][8] Their anticancer effects are exerted through diverse mechanisms of action, including the inhibition of crucial enzymes involved in cancer cell proliferation, survival, and metabolism, such as protein kinases, dihydrofolate reductase (DHFR), and thymidylate synthase.[8][10][11] Many pyrimidine-based agents, such as 5-Fluorouracil, have become cornerstones of chemotherapy.[1][9]

Data Presentation: Anti-proliferative Activity

The cytotoxic potential of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |

| Curcumin-pyrimidine analog 3g | Breast (MCF-7) | 0.61 ± 0.05 | [12] |

| Thienopyrimidine derivative 2 | Breast (MCF-7) | 0.013 | [12] |

| N-benzyl aminopyrimidine (2a) | Glioblastoma (U87MG) | 8 (48h) | [13] |

| N-benzyl aminopyrimidine (2a) | Breast (MDA-MB-231) | 5 (48h) | [13] |

| N-benzyl aminopyrimidine (2a) | Oral Squamous (CAL27) | 4 (48h) | [13] |

| Pyrazolo[3,4-d]pyrimidine (15) | Leukemia (K-562) | Growth Inhibition >90% | [14] |

| Pyrazolo[3,4-d]pyrimidine (15) | Breast (MCF7) | Growth Inhibition >100% | [14] |

| Pyrido[2,3-d]pyrimidinone (52) | Liver (HepG-2) | 0.3 | [15] |

| Pyrido[2,3-d]pyrimidinone (52) | Prostate (PC-3) | 6.6 | [15] |

| Pyrimidine-sulfonamide hybrid | Breast (MCF-7) | 5.6 - 12.3 | [16] |

Experimental Protocols: Cytotoxicity Assays

a) MTT Cell Proliferation Inhibition Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells into a purple formazan product.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Substituted pyrimidine compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Protocol: [12]

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[12]

b) Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.

Materials:

-

Cancer cell lines and growth medium

-

Substituted pyrimidine compounds

-

Cold 10% (w/v) Trichloroacetic acid (TCA)

-

0.4% (w/v) SRB solution in 1% acetic acid

-

10 mM Tris base solution (pH 10.5)

-

96-well microplates

-

Microplate reader

Protocol: [9]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the 48-72 hour incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Remove the supernatant and wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of the SRB solution to each well and incubate at room temperature for 10-30 minutes.

-

Wash and Dry: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth and determine the IC₅₀ value similarly to the MTT assay.[9][12]

Kinase Inhibitory Activity

A primary mechanism through which substituted pyrimidines exert their anticancer effects is the inhibition of protein kinases.[8] Kinases are crucial enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer.[17] Pyrimidine derivatives, particularly fused systems like pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, are designed as ATP-competitive inhibitors that target the ATP-binding pocket of kinases such as EGFR, CDKs, Src family kinases, and BTK.[14][18][19][20][21]

Data Presentation: Kinase Inhibition

| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |

| Pyrimidine derivative (2a) | Pin1 | < 3 | [22] |

| Pyrimidine derivative (2f) | Pin1 | < 3 | [22] |

| Phenylpyrazolopyrimidine (10) | c-Src | 60.4 | [23] |

| Phenylpyrazolopyrimidine (10) | Btk | 90.5 | [23] |

| Phenylpyrazolopyrimidine (10) | Lck | 110 | [23] |

| Pyrazolo[3,4-d]pyrimidine (38) | mTOR | 0.015 | [20] |

Signaling Pathway Visualization

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and is often hyperactivated in cancer. Many pyrimidine derivatives are designed to inhibit its kinase activity.

Caption: EGFR signaling pathway and the inhibitory action of ATP-competitive pyrimidine derivatives.

Antimicrobial Activity

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activities, forming the basis for many antibacterial and antifungal drugs.[2][24] Compounds like trimethoprim and sulfadiazine are well-known antibacterial agents that interfere with folate synthesis, a pathway essential for microbial survival.[2][9][10] The antimicrobial efficacy of novel substituted pyrimidines is a significant area of ongoing research.[25][26][27][28]

Data Presentation: Antimicrobial Activity

Quantitative data for antimicrobial activity is often presented as the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition.

| Compound Class | Microorganism | Activity Noted | Reference |

| Pyrimidinopyrazoles (3g, 3j) | C. albicans, A. niger | Significant activity at 50-100 µg/ml | [10] |

| Pyrimidinotriazoles (5b, 5c) | C. albicans, A. niger | Significant activity at 50-100 µg/ml | [10] |

| Amino-pyrimidine (m-Bromo) | E. coli | Appreciable activity | [29] |

| Amino-pyrimidine (2,4-dichloro) | E. coli | Improved activity | [29] |

| Thiophenyl-pyrimidine | MRSA, VREs | Higher potency than vancomycin | [27] |

| Indolyl-pyrimidines | S. aureus, B. cereus, E. coli | Potent activity | [2] |

Experimental Protocols: Antimicrobial Susceptibility Testing

a) Agar Disk/Well Diffusion Method

This is a widely used qualitative or semi-quantitative method to screen for antimicrobial activity.[30][31][32][33] It relies on the diffusion of an antimicrobial agent from a disk or well through an agar medium inoculated with a test microorganism.

Materials:

-

Test microorganisms (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile paper disks or agar wells

-

Substituted pyrimidine compounds of known concentration

-

Positive control antibiotic/antifungal disks

-

Sterile swabs and Petri dishes

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly streak the microbial inoculum over the entire surface of an agar plate using a sterile swab to create a confluent lawn.

-

Compound Application:

-

Disk Diffusion: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface.

-

Well Diffusion: Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer and add a defined volume (e.g., 50 µL) of the test compound solution into each well.

-

-

Controls: Place a positive control (standard antibiotic) disk and a negative control (solvent) disk on the plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 30°C for 48 hours for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk/well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the sensitivity of the microorganism to the compound.[30]

b) Broth Microdilution Method (MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[33][34]

Materials:

-

Test microorganisms and appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Substituted pyrimidine compounds

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Protocol: [34]

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the compound in a well with no visible growth.[34] This can be confirmed by measuring the optical density with a plate reader.

Experimental Workflow Visualization

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. wjarr.com [wjarr.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. jrasb.com [jrasb.com]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 14. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 15. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 16. veterinaria.org [veterinaria.org]

- 17. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 25. rjptonline.org [rjptonline.org]

- 26. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]

- 33. mdpi.com [mdpi.com]

- 34. bio.libretexts.org [bio.libretexts.org]

An In-Depth Technical Guide on the Photophysical and Luminescent Properties of 4,6-Diphenylpyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical and luminescent properties of 4,6-diphenylpyrimidine and its derivatives. The pyrimidine core, an electron-deficient aromatic heterocycle, when substituted with phenyl groups, gives rise to a class of compounds with tunable electronic and optical properties. These characteristics make them valuable scaffolds in various applications, including medicinal chemistry as potential therapeutic agents and in materials science as functional fluorophores.[1][2]

Core Photophysical Properties

The photophysical behavior of 4,6-diphenylpyrimidine derivatives is governed by the interplay between the electron-deficient pyrimidine ring and the appended aryl substituents. This donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architecture often leads to intramolecular charge transfer (ICT) upon photoexcitation, a process that is highly sensitive to the molecular environment and substitution pattern.[3][4]

Key properties include:

-

Absorption (λ_abs): These compounds typically absorb ultraviolet (UV) light, with absorption maxima influenced by the electronic nature of substituents on the phenyl rings.[3]

-

Emission (λ_em): Upon excitation, many derivatives exhibit fluorescence. The emission wavelength is sensitive to solvent polarity (solvatochromism), a hallmark of an ICT excited state.[4]

-

Stokes Shift: The energy difference between the absorption and emission maxima, known as the Stokes shift, is often significant in these compounds, particularly in polar solvents, which stabilize the charge-separated excited state.[4]

-

Fluorescence Quantum Yield (Φ_F): This value, representing the efficiency of the fluorescence process, varies widely depending on the molecular structure and environment.[3][5] Non-radiative decay pathways, such as intramolecular rotation, can quench fluorescence, but this can be mitigated in viscous media or the solid state.[3]

-

Fluorescence Lifetime (τ_F): The lifetime of the excited state is a key parameter for applications in time-resolved fluorescence sensing and imaging.[6][7]

While comprehensive data for the unsubstituted 4,6-diphenylpyrimidine is sparse in the literature, studies on closely related derivatives provide significant insight. The following table summarizes the photophysical properties of select 4,6-diarylpyrimidine derivatives, illustrating the influence of substituents and solvent polarity.

Table 1: Photophysical Properties of Selected 4,6-Diarylpyrimidine Derivatives

| Compound/Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ_F) (ns) | Reference |

| 1-ethyl-4,6-bis(4-methoxyphenyl)-2(1H)-pyrimidone | Dichloromethane | 358 | 414 | 0.28 | 1.1 | [3] |

| 1-ethyl-4,6-bis(4-methoxyphenyl)-2(1H)-pyrimidone | Acetonitrile | 356 | 425 | 0.08 | 0.4 | [3] |

| 1-ethyl-4,6-bis(4-(dimethylamino)phenyl)-2(1H)-pyrimidone | Dichloromethane | 408 | 490 | 0.47 | 1.8 | [3] |

| 1-ethyl-4,6-bis(4-(dimethylamino)phenyl)-2(1H)-pyrimidone | Acetonitrile | 402 | 534 | 0.01 | <0.1 | [3] |

| Platinum(II) complex with 4-phenyl-6-(4-methoxyphenyl)pyrimidine ligand | Dichloromethane | ~360, 424 | 556, 582 | 0.45 | - | [8] |

| Platinum(II) complex with 4,6-bis(4-(diphenylamino)phenyl)pyrimidine ligand | Dichloromethane | ~375, 484 | 644 | 0.06 | - | [8] |

Note: Data is for derivatives as specified. The unsubstituted 4,6-diphenylpyrimidine core properties can be inferred as being influenced by these substituent effects.

Luminescent Mechanisms and Influencing Factors

The luminescence of 4,6-diphenylpyrimidine derivatives is highly tunable. The emission can be modulated by several factors, including the electronic properties of the substituents, protonation state, solvent polarity, and environmental viscosity.[3] For derivatives with electron-donating groups, the fluorescence mechanism often involves an intramolecular charge transfer (ICT) from the donor-substituted phenyl ring to the electron-accepting pyrimidine core upon excitation.

This ICT character is responsible for the observed solvatochromism, where the emission maximum red-shifts (moves to longer wavelengths) as the polarity of the solvent increases. More polar solvents stabilize the charge-separated excited state, lowering its energy and thus the energy of the emitted photon.

Caption: Intramolecular Charge Transfer (ICT) process in a D-A pyrimidine derivative.

Experimental Protocols

Accurate characterization of the photophysical properties of 4,6-diphenylpyrimidine derivatives requires standardized experimental procedures.

This protocol outlines the measurement of the absorption spectrum to determine the wavelength(s) of maximum absorbance (λ_max).

Objective: To determine the absorbance characteristics of the compound.

Materials:

-

UV-Vis Spectrophotometer[9]

-

Quartz cuvettes (1 cm path length)[10]

-

Spectroscopic grade solvent

-

Analyte (4,6-diphenylpyrimidine derivative)

Procedure:

-

Instrument Preparation: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[9]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent that will be used to dissolve the sample. Place it in the spectrophotometer and record a baseline/blank spectrum. This corrects for the absorbance of the solvent and the cuvette itself.[9]

-

Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument, typically below 1.0.[11]

-

Sample Measurement: Replace the blank cuvette with the sample cuvette. Scan the desired wavelength range (e.g., 250-700 nm) and record the absorption spectrum.[9]

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) from the spectrum.

This protocol details the measurement of the fluorescence emission and excitation spectra.

Objective: To determine the optimal excitation and emission wavelengths and to characterize the spectral properties of the emitted light.

Materials:

-

Spectrofluorometer[12]

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides)

-

Spectroscopic grade solvent

-

Analyte solution (prepared as above, typically with absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).[13][14]

Procedure:

-

Emission Spectrum:

-

Place the sample cuvette in the spectrofluorometer.

-

Set the excitation wavelength to a value determined from the absorption spectrum (usually λ_max).[15]

-

Scan a range of emission wavelengths, starting approximately 20-30 nm above the excitation wavelength to avoid Rayleigh and Raman scattering peaks.[14][15]

-

Record the spectrum to identify the wavelength of maximum fluorescence emission (λ_em).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the λ_em value determined in the previous step.[15]

-

Scan a range of excitation wavelengths.

-

The resulting excitation spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.

-

This protocol describes how to measure the fluorescence quantum yield relative to a known standard.[16][17]

Objective: To quantify the efficiency of fluorescence.

Materials:

-

Spectrofluorometer and UV-Vis Spectrophotometer

-

Analyte solutions and a standard solution with a known quantum yield (e.g., quinine sulfate, fluorescein). The standard should absorb and emit in a similar spectral region as the sample.[13]

-

Spectroscopic grade solvent. The same solvent should be used for the sample and standard if possible.

Procedure:

-

Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low and in a linear range (e.g., 0.01, 0.03, 0.05, 0.07, 0.09).[13][17]

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

-

Calculate Quantum Yield: Determine the gradient (slope) of each line. The quantum yield of the sample (Φ_x) is calculated using the following equation:[17]

Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_x and Grad_std are the gradients for the sample and standard, respectively.

-

n_x and n_std are the refractive indices of the sample and standard solutions (this term is 1 if the same solvent is used).

-

This protocol outlines the general principle for measuring the fluorescence lifetime (τ_F).

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Materials:

-

Time-resolved fluorescence spectrometer, often utilizing Time-Correlated Single Photon Counting (TCSPC).[18][19]

-

Pulsed light source (e.g., picosecond laser diode or LED).[19]

-

Fast single-photon detector (e.g., photomultiplier tube - PMT).[18]

-

Analyte solution.

Procedure:

-

Instrument Setup: The sample is placed in the spectrometer and excited by a short pulse of light from the laser source.

-

Photon Counting: The instrument measures the time delay between the excitation pulse and the detection of the first emitted fluorescence photon.[19]

-

Histogram Generation: This process is repeated millions of times, and the data is collected to build a histogram of photon arrival times versus delay after the excitation pulse.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or sum of exponentials) to extract the fluorescence lifetime (τ_F). The instrument response function (IRF) must also be measured (using a scattering solution) and accounted for in the analysis through deconvolution.

Caption: General workflow for photophysical characterization of a fluorescent compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emission switching of 4,6-diphenylpyrimidones: solvent and solid state effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence quantum yield determination of pyrimidine (6-4) pyrimidone photoadducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pressure-shortened delayed fluorescence lifetime of solid-state thermally activated delayed fluorescent 4CzIPN: the structure evolution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Chemical Regulation of Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 10. rsc.org [rsc.org]

- 11. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 12. scibec.dcci.unipi.it [scibec.dcci.unipi.it]

- 13. iss.com [iss.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jasco-global.com [jasco-global.com]

- 17. benchchem.com [benchchem.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Time-resolved Fluorescence | PicoQuant [picoquant.com]

Exploring the Synthesis of Novel 4,6-Diphenylpyrimidine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, including nucleic acids and a wide array of therapeutic agents. Among its many derivatives, the 4,6-diphenylpyrimidine core has emerged as a particularly promising framework in medicinal chemistry. Analogues featuring this structure have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-neurodegenerative, and anti-inflammatory properties.[1] Their therapeutic potential often stems from their ability to act as inhibitors of key biological targets such as phosphoinositide 3-kinases (PI3Ks), monoamine oxidase (MAO), acetylcholinesterase (AChE), and receptor tyrosine kinases like EGFR and VEGFR-2.[2][3][4] This guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel 4,6-diphenylpyrimidine analogues, offering detailed experimental protocols and consolidated data for researchers in the field of drug discovery.

Core Synthetic Methodologies

The most prevalent and versatile method for synthesizing the 4,6-diphenylpyrimidine core involves the cyclocondensation of a 1,3-diphenyl-2-propen-1-one derivative (a chalcone) with a suitable amidine-containing reagent. This approach allows for significant structural diversity by modifying the substitution patterns on the phenyl rings of the chalcone precursor and by varying the amidine component.

-

Chalcone Synthesis (Claisen-Schmidt Condensation): The chalcone precursors are typically synthesized via the base-catalyzed Claisen-Schmidt condensation of an appropriately substituted acetophenone with a substituted benzaldehyde.[4]

-

Pyrimidine Ring Formation: The synthesized chalcone is then reacted with a binucleophilic reagent like guanidine hydrochloride, thiourea, or other substituted amidines.[1][2][4] The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration/aromatization to yield the final 4,6-diarylpyrimidine ring system.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of 4,6-diphenylpyrimidine analogues.

Protocol 1: Synthesis of 4,6-Diarylpyrimidin-2-amine Derivatives[1][5]

This protocol describes the reaction of a chalcone with guanidine hydrochloride.

-

Reagents:

-

Substituted Chalcone (10 mmol)

-

Guanidine Hydrochloride (10 mmol)

-

Dimethylformamide (DMF)

-

Methanol (for recrystallization)

-

-

Procedure:

-

Suspend equimolar amounts of the substituted chalcone and guanidine hydrochloride in DMF.

-

Reflux the reaction mixture for 4-7 hours in a water bath, maintaining a temperature of 50-60°C.[1][5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water, dry it, and recrystallize from methanol to yield the purified product.[1]

-

Protocol 2: Synthesis of 2-Substituted 4,6-Diphenylpyrimidine Derivatives[2]

This protocol details the synthesis of N-sulfonamido-substituted pyrimidines from a chalcone and a substituted amidine.

-

Reagents:

-

1,3-Diphenylprop-2-en-1-one (Chalcone) (1 mmol)

-

2-Methyl-2-(methylsulfonamido)propanimidamide acetate (1 mmol)

-

Pyridine (10 mL)

-

Methanol

-

-

Procedure:

Data Presentation

Quantitative data from the synthesis and evaluation of various 4,6-diphenylpyrimidine analogues are summarized below for comparative analysis.

Table 1: Synthesis and Physicochemical Properties of Selected Analogues

| Compound ID | R1 (at C4) | R2 (at C6) | R3 (at C2) | Yield (%) | m.p. (°C) | Reference |

| 10a | Phenyl | Phenyl | N-(prop-2-yl)methanesulfonamide | 81 | 164-166 | [2] |

| 10b | 4-Chlorophenyl | Phenyl | N-(prop-2-yl)methanesulfonamide | 87 | 186-187 | [2] |

| 10d | 4-Methoxyphenyl | 4-Methoxyphenyl | N-(prop-2-yl)methanesulfonamide | 44 | 132-133 | [2] |

| 10f | Phenyl | Phenyl | tert-butyl (but-2-yl)carbamate | 49 | 124-125 | [2] |

| IIa | Phenyl | Phenyl | Amine | - | 138-140 | [5] |

| IIc | 4-Nitrophenyl | Phenyl | Amine | 65.5 | 180-182 | [5] |

Table 2: Spectroscopic Data for a Representative Compound (10b)[2]

| Analysis | Data |

| ¹H NMR | δ (ppm): 1.78 (s, 6H, 2CH₃), 2.82 (s, 3H, SO₂CH₃), 7.62-7.56 (m, 4H, Ar+NH), 7.65 (d, J = 8.5 Hz, 2H, Ar), 8.45-8.39 (m, 2H, Ar), 8.47 (d, J = 8.5 Hz, 2H, Ar), 8.49 (s, 1H, CH) |

| ¹³C NMR | δ (ppm): 29.0, 44.3, 60.9, 110.5 (C⁵), 127.9, 129.4, 129.8, 131.7, 135.9, 136.5, 136.9, 162.9 (C⁴), 164.4 (C⁶), 173.1 (C²) |

| MS (m/z) | 402.0 [M+H]⁺ |

Table 3: Biological Activity of Selected 4,6-Diphenylpyrimidine Analogues

| Compound ID | Target(s) | Activity (IC₅₀ / GI₅₀) | Disease Area | Reference |

| VB1 | MAO-A / AChE | 18.34 nM / 30.46 nM | Alzheimer's Disease | [3],[6] |

| VB8 | AChE / MAO-A | 9.54 nM / 1010 nM | Alzheimer's Disease | [3],[6] |

| 10a | PI3Kγ / Tubulin | Binding Affinity: -10.7 kcal/mol | Cancer | [2],[7] |

| 10b | PI3Kγ / Tubulin | Binding Affinity: -10.4 kcal/mol | Cancer | [2],[7] |

| 22 | EGFR / VEGFR-2 | 22 nM (GI₅₀) | Cancer | [4] |

| 29 | EGFR / VEGFR-2 | 24 nM (GI₅₀) | Cancer | [4] |

Biological Target and Signaling Pathway

Many synthesized 4,6-diarylpyrimidine derivatives exhibit potent anticancer activity by inhibiting the phosphoinositide 3-kinase (PI3K) signaling pathway.[2][8] The PI3K pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility. Its aberrant activation is a hallmark of many human cancers, making it a prime target for oncology drug development. The diagram below illustrates a simplified PI3K pathway and the point of inhibition by the novel analogues.

Conclusion

The 4,6-diphenylpyrimidine scaffold represents a versatile and highly valuable core for the development of novel therapeutic agents. The synthetic routes, primarily based on the cyclocondensation of chalcones, are robust and amenable to the creation of large, diverse chemical libraries. The resulting analogues have demonstrated significant inhibitory activity against a range of important drug targets, particularly kinases involved in cancer progression and enzymes implicated in neurodegenerative disorders. The data presented in this guide underscore the immense potential of this chemical class and provide a solid foundation for further research and development in the quest for new and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental component of nucleic acids, has emerged as a "privileged" structure in medicinal chemistry.[1][2] Its inherent ability to engage in various biological interactions has led to the development of a wide array of therapeutic agents.[3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrimidine derivatives, focusing on their roles as kinase inhibitors and other therapeutic agents. We will delve into the nuanced molecular interactions that govern their biological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Pyrimidine Derivatives as Kinase Inhibitors: A Core Focus in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4] Pyrimidine derivatives have proven to be a versatile framework for designing potent and selective kinase inhibitors.[5]

Targeting Cell Cycle and Proliferation: Aurora and Polo-like Kinase Inhibitors

Aurora kinases (AURK) and Polo-like kinases (PLK) are key regulators of the cell cycle, making them attractive targets for anticancer therapies.[6] Several pyrimidine-based inhibitors have shown significant promise in targeting these kinases.[4]

A notable example is a series of 2,4-diaminopyrimidine derivatives. The substitution pattern on the pyrimidine core is critical for their inhibitory activity. For instance, compound 38j demonstrated potent inhibition of both AURKA and AURKB.[6]

Table 1: SAR of 2,4-Diaminopyrimidine Derivatives as Aurora Kinase Inhibitors [6]

| Compound | R Group | AURKA IC50 (µM) | AURKB IC50 (µM) | U937 Cell Line IC50 (µM) |

| 38j | 4-(N-methylcarbamoyl)phenyl | 0.0071 | 0.0257 | 0.012 |

The data clearly indicates that the nature of the substituent at the C2 and C4 positions of the pyrimidine ring dramatically influences the inhibitory potency against Aurora kinases and the resulting anti-proliferative activity.

This protocol outlines a typical luminescence-based assay to determine the in vitro inhibitory activity of pyrimidine derivatives against Aurora kinases.

Materials:

-

Recombinant human Aurora A or Aurora B kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds (pyrimidine derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer.

-

Initiate the reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km value for the specific kinase.

-

Include positive controls (no inhibitor) and negative controls (no kinase).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.

Targeting Signal Transduction: Src and VEGFR-2 Kinase Inhibitors

Src kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical mediators of signaling pathways that drive tumor growth, angiogenesis, and metastasis.[7][8] Phenylpyrazalopyrimidine derivatives have been investigated as Src kinase inhibitors.[7]

Table 2: SAR of Phenylpyrazolopyrimidine Derivatives as Src Kinase Inhibitors [7]

| Compound | R Group | Src Kinase IC50 (µM) |

| 4 | 4-Methylphenyl | 24.7 |

| 6 | 4-Methoxyphenyl | 21.7 |

| 7 | 4-Fluorophenyl | 36.8 |

| 10 | 4-Chlorophenyl | - |

The inhibitory activity is sensitive to the electronic properties of the substituent on the phenyl ring. Electron-donating groups (methyl, methoxy) appear to enhance potency compared to electron-withdrawing groups (fluoro).

This protocol describes a fluorescence-based assay for measuring the inhibitory activity of pyrimidine derivatives against Src kinase.

Materials:

-

Recombinant human c-Src enzyme

-

Src peptide substrate

-

ATP

-

Src Assay Buffer

-

Test compounds dissolved in DMSO

-

ADP detection mix and developer enzyme (e.g., from a commercial kit)

-

Black, flat-bottom 96-well plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a dilution of the c-Src enzyme in Src Assay Buffer.

-

Prepare a reaction mix containing Src Assay Buffer, peptide substrate, and ATP.

-

-

Assay Plate Setup:

-

Add 10 µL of the diluted c-Src enzyme to each well (except for the background control).

-

Add 10 µL of the test compound solution or solvent control.

-

Add 40 µL of Src Assay Buffer to each well.

-

-

Kinase Reaction:

-

Start the reaction by adding 40 µL of the reaction mix to all wells.

-

Incubate at 37°C for 30-45 minutes, measuring fluorescence (λEx = 535 nm / λEm = 587 nm) in kinetic mode.

-

-

Data Analysis:

-

Determine the rate of reaction from the linear portion of the kinetic curve.

-

Calculate the percent inhibition and IC50 values.

-

Targeting PPIase: Pin1 Inhibitors

Pin1, a peptidyl-prolyl cis-trans isomerase, is overexpressed in many cancers and represents a novel therapeutic target.[9] A series of pyrimidine derivatives has been synthesized and evaluated for Pin1 inhibitory activity.[9]

Table 3: SAR of Pyrimidine Derivatives as Pin1 Inhibitors [9]

| Compound | R1 | R2 | R3 | Pin1 IC50 (µM) |

| 2a | H | H | 4-Cl-Ph | 2.9 |

| 2f | H | H | 4-F-Ph | 2.5 |

| 2h | CH3 | H | 4-F-Ph | 2.2 |

| 2l | H | Br | 4-F-Ph | 1.8 |

The SAR study reveals that substitutions at the 2-, 4-, and 5-positions of the pyrimidine ring significantly impact Pin1 inhibition. Halogen substitution on the phenyl ring at R3 and the presence of a bromine at R2 appear to be favorable for activity.

This protocol describes a common method for assessing Pin1 isomerase activity.

Materials:

-

Recombinant human Pin1

-

Substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA)

-

α-Chymotrypsin

-

Assay buffer (e.g., 35 mM HEPES, pH 7.8)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Assay Preparation: Prepare solutions of Pin1, substrate, and chymotrypsin in assay buffer.

-

Inhibition Assay:

-

Add test compounds at various concentrations to the wells of a 96-well plate.

-

Add Pin1 to the wells and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the isomerization reaction by adding the substrate peptide.

-

After a set time, add chymotrypsin. Chymotrypsin will only cleave the trans-isomer of the substrate, releasing p-nitroaniline.

-

-

Data Acquisition: Measure the absorbance at 390 nm, which corresponds to the release of p-nitroaniline.

-

Data Analysis: Calculate the rate of the reaction and determine the percent inhibition and IC50 values for the test compounds.

Pyrimidine Derivatives in Other Therapeutic Areas

The versatility of the pyrimidine scaffold extends beyond kinase inhibition.

Bone Anabolic Agents: Modulators of the BMP2/SMAD1 Signaling Pathway

Certain pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis through the BMP2/SMAD1 signaling pathway.

General Synthesis of Pyrimidine Derivatives

A common and versatile method for synthesizing the pyrimidine core is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing reagent.

Conclusion

The pyrimidine nucleus is a cornerstone of modern medicinal chemistry, offering a robust and adaptable scaffold for the design of novel therapeutics. The structure-activity relationships of pyrimidine derivatives are often intricate, with small structural modifications leading to significant changes in biological activity and target selectivity. This guide has provided a snapshot of the SAR landscape for pyrimidine-based compounds, with a focus on kinase inhibition. The presented data, protocols, and diagrams serve as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system. Further exploration and derivatization of the pyrimidine core will undoubtedly lead to the discovery of next-generation medicines for a multitude of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. promega.com [promega.com]

- 6. mdpi.com [mdpi.com]

- 7. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 4,6-Diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,6-diphenylpyrimidine. It is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document compiles available data on the molecular structure, physical characteristics, and chemical behavior of the 4,6-diphenylpyrimidine scaffold. Detailed experimental protocols for the synthesis of related structures and a discussion of the compound's biological significance as a scaffold for enzyme inhibitors are also presented.

**1. Introduction

4,6-Diphenylpyrimidine is a heterocyclic aromatic organic compound featuring a pyrimidine ring substituted with two phenyl groups at the 4 and 6 positions. The pyrimidine core is a fundamental building block in numerous biologically significant molecules, including nucleobases. The presence of the phenyl substituents significantly influences the molecule's physicochemical properties, such as its solubility, melting point, and reactivity, making it a versatile scaffold in medicinal chemistry. Derivatives of 4,6-diphenylpyrimidine have garnered considerable interest for their potential therapeutic applications, notably as inhibitors of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in the treatment of neurodegenerative diseases like Alzheimer's.[1][2][3]

Physical and Chemical Properties

The physical and chemical properties of 4,6-diphenylpyrimidine are summarized in the tables below. It is important to note that while data for the parent compound is provided where available, some experimental values, such as a definitive melting and boiling point, are not consistently reported in the literature.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₂ | PubChem[4] |

| Molecular Weight | 232.28 g/mol | PubChem[4] |

| Appearance | Not explicitly reported; likely a crystalline solid. | Inferred from derivatives |

| Melting Point | Data not consistently available for the parent compound. | - |

| Boiling Point | Data not available. | - |

| Solubility | 4.6 µg/mL (at pH 7.4) | PubChem[4] |

| Density | Data not available. | - |

Chemical Properties

| Property | Description | Source |

| IUPAC Name | 4,6-diphenylpyrimidine | PubChem[4] |

| SMILES | C1=CC=C(C=C1)C2=CC(=NC=N2)C3=CC=CC=C3 | PubChem[4] |

| InChI | InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)14-9-5-2-6-10-14/h1-12H | PubChem[4] |

| CAS Number | 3977-48-8 | PubChem[4] |

Chemical Reactivity

The pyrimidine ring in 4,6-diphenylpyrimidine is electron-deficient due to the presence of the two electronegative nitrogen atoms. This electronic characteristic governs its reactivity.

-

Electrophilic Aromatic Substitution: The C-5 position of the pyrimidine ring is the most susceptible to electrophilic attack, as it is the most electron-rich carbon atom. However, the overall electron-deficient nature of the ring makes electrophilic substitution reactions less favorable compared to benzene.

-

Nucleophilic Aromatic Substitution: The C-2, C-4, and C-6 positions are electron-deficient and are thus activated towards nucleophilic attack. In 4,6-diphenylpyrimidine, the C-2 position is the primary site for nucleophilic substitution.

-

Reactivity of Phenyl Substituents: The two phenyl rings can undergo typical electrophilic aromatic substitution reactions, with the substitution pattern being directed by the pyrimidine core.

Experimental Protocols

General Synthesis of 4,6-Diarylpyrimidin-2-amines